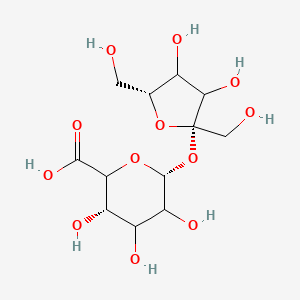
6-Carboxysucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 6-carboxysucrose involves multi-step chemical processes. For example, the synthesis of 6,6′-dideoxy-6,6′-difluorosucrose was achieved through tritylation, benzoylation, detritylation, fluorination, and debenzoylation steps, indicating a complex synthesis pathway that could be analogous to 6-carboxysucrose production (Zikopoulos et al., 1982).
Molecular Structure Analysis
The molecular structure of carboxysucrose derivatives showcases the impact of substitution on the sucrose skeleton. For instance, the crystal structure analysis of 6-carboxy-5,7-dimethoxy-1(3H)-isobenzofuranone revealed insights into the substitution effects at the molecular level, providing a precedent for understanding the structural implications of carboxylation on sucrose (Covarrubias-Zúñiga et al., 1998).
Chemical Reactions and Properties
Chemical modifications of sucrose, including carboxylation, significantly affect its reactivity and chemical properties. Studies on similar modifications, such as the introduction of fluorogenic pyridine carboxylic acid amides to agarose, highlight how chemical modifications can impart new properties and functionalities to the molecules (Kondaveeti et al., 2014).
Physical Properties Analysis
The introduction of a carboxyl group into the sucrose molecule could significantly alter its physical properties, such as solubility, melting point, and crystallinity. The hydration mechanism and hydrogen bonding structure of 6-carboxylate chitooligosaccharides, for instance, showed enhanced moisture-absorption ability due to the hydrophilic carboxylate ion, suggesting that 6-carboxysucrose might exhibit similar physical property enhancements (Bu et al., 2018).
Chemical Properties Analysis
The chemical properties of 6-carboxysucrose, such as acidity, reactivity towards nucleophiles, and participation in condensation reactions, are significantly influenced by the carboxyl group. Studies on carboxylic acids as Lewis bases demonstrated how the electron-withdrawing nature of the carboxyl group can enhance the acidity of carboxylic acids, indicating that 6-carboxysucrose may have similar chemical behavior (Mitu & Baird, 2006).
Applications De Recherche Scientifique
Platinum Catalyzed Oxidation of Sucrose
This study investigated the platinum catalyzed oxidation of sucrose, specifically focusing on the oxidation of primary hydroxyls at the 6- and 6′-positions of sucrose. The study resulted in the formation of 6,6′-dicarboxysucrose and 6-carboxysucrose, which was resistant to attack by invertase. This highlights the potential of 6-carboxysucrose in specific chemical reactions and its stability against certain enzymes (Edye, Meehan, & Richards, 1991).
Modification of Agarose
In another study, 6-aminoagarose was used to synthesize fluorogenic amides of agarose with various acids. This research indicates the potential of derivatizing agarose, a related compound to 6-carboxysucrose, for applications in biomedical and pharmaceutical industries (Kondaveeti, Mehta, & Siddhanta, 2014).
Oxidized Cellulose as a Prodrug Carrier
A study on the use of 6-carboxycellulose as a prodrug carrier for amine drugs suggests the potential of carboxylated polysaccharides, similar to 6-carboxysucrose, in drug delivery systems. The study showed that carboxylated cellulose can be covalently linked to drugs, offering a new approach for macromolecular drug delivery (Zhu, Kumar, & Banker, 2001).
Fiber-Optic-Based Micro-Probe for pH Measurement
The use of 6-carboxyfluorescein in fiber-optic pH micro-probes highlights another application of carboxylated compounds in scientific instrumentation. This development is significant for intracellular pH monitoring and single-cell research (Yang et al., 2015).
Stability of Liposomes
A study on the stability of liposomes containing 6-carboxyfluorescein explored the influence of cholesterol content and blood cells on liposome stability. This research is relevant for the development of liposome-based drug delivery systems (Gregoriadis & Davis, 1979).
Photolysis of 6-Carboxypterin
The study of the photolysis of 6-carboxypterin in aqueous solutions provides insights into the behavior of carboxylated compounds under specific light conditions. This is significant for understanding the photochemical properties of similar compounds (Suárez et al., 2000).
Hydration Mechanism of 6-Carboxylate Chitooligosaccharides
This study explored the hydration mechanism of 6-carboxylate chitooligosaccharides, a superabsorbent material. The investigation into its hydrogen bonding structure and hydration mechanism is relevant for applications in material science and hydrogel technology (Bu et al., 2018).
Safety And Hazards
The specific safety and hazards of 6-Carboxysucrose are not well-documented in the available literature. However, it’s important to handle all chemicals with care and follow safety data sheet guidelines8.
Orientations Futures
While specific future directions for 6-Carboxysucrose are not well-documented, carbohydrates in general have been explored for various applications such as cancer vaccines and therapeutics9, and as anti-wrinkle finishing agents for cotton fabric10.
Propriétés
IUPAC Name |
(3S,6R)-6-[(2S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O12/c13-1-3-4(15)9(19)12(2-14,23-3)24-11-7(18)5(16)6(17)8(22-11)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4?,5?,6+,7?,8?,9?,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJMYQBOZZDDJJ-RBNKDYLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(C([C@](O1)(CO)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R)-6-[(2S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

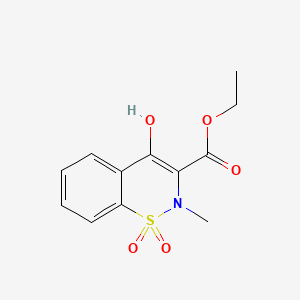

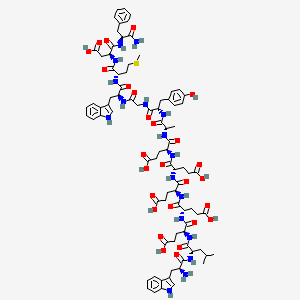
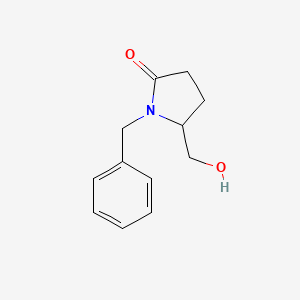
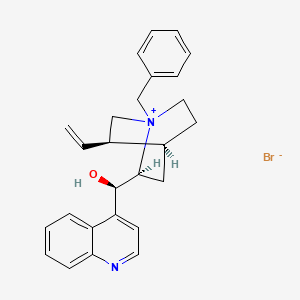
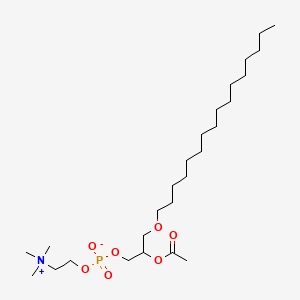
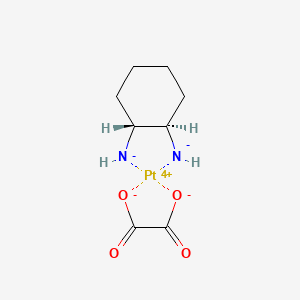
![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)